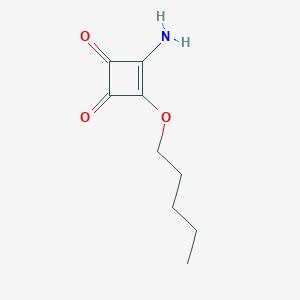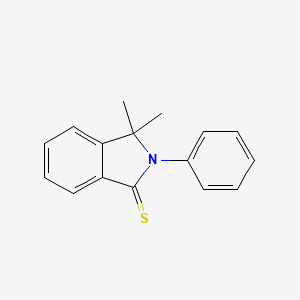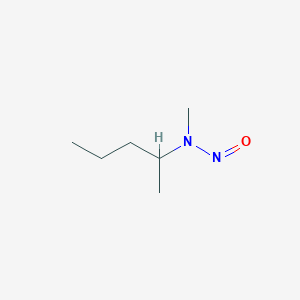
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is a complex organic compound characterized by its unique structure of alternating triple and single bonds. This compound is a member of the polyyne family, which consists of molecules with multiple carbon-carbon triple bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne typically involves multiple steps. One common method starts with the Eglinton reaction of di-alkyne 1,5-hexadiyne with copper(II) acetate in pyridine to form a trimer. This is followed by deprotonation and isomerization using potassium tert-butoxide in tert-butanol. The final step involves hydrogenation using Lindlar catalyst to obtain the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex synthesis and limited demand. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes.
Aplicaciones Científicas De Investigación
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polyynes and their reactivity.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to accept and donate electrons makes it a potential candidate for use in electronic devices and sensors .
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonayne: Another member of the polyyne family with a similar structure but different electronic properties.
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: A compound with a similar backbone but different bonding patterns.
Uniqueness
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is unique due to its specific arrangement of triple and single bonds, which imparts distinct electronic properties. This makes it particularly interesting for research in materials science and organic electronics .
Propiedades
Número CAS |
160952-62-5 |
|---|---|
Fórmula molecular |
C18H6 |
Peso molecular |
222.2 g/mol |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1,6-7,12-13,18H |
Clave InChI |
JWLSGXOLUGNOCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C=C=CC#CC=C=C=CC#CC=C=C=CC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)




![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
